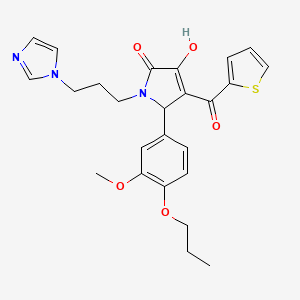![molecular formula C24H23ClN2O B4099872 N-[(2-phenylmethoxynaphthalen-1-yl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride](/img/structure/B4099872.png)
N-[(2-phenylmethoxynaphthalen-1-yl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride
概要
説明
N-[(2-phenylmethoxynaphthalen-1-yl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with a phenylmethoxy group and a pyridine ring attached to a methanamine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-phenylmethoxynaphthalen-1-yl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride typically involves multiple steps, starting with the preparation of the naphthalene and pyridine intermediatesThe final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and purification systems. Key parameters such as temperature, pressure, and reaction time are carefully controlled to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
N-[(2-phenylmethoxynaphthalen-1-yl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, reduced amine derivatives, and substituted naphthalene compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
N-[(2-phenylmethoxynaphthalen-1-yl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of N-[(2-phenylmethoxynaphthalen-1-yl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .
類似化合物との比較
Similar Compounds
N-methyl-1-naphthalenemethylamine;hydrochloride: Shares a similar naphthalene structure but differs in the substituents attached to the naphthalene ring.
2-(benzyloxy)naphthalen-1-ylmethylamine;hydrochloride: Another compound with a naphthalene core, but with different functional groups attached.
Uniqueness
N-[(2-phenylmethoxynaphthalen-1-yl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride is unique due to its specific combination of a naphthalene ring with a phenylmethoxy group and a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
IUPAC Name |
N-[(2-phenylmethoxynaphthalen-1-yl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O.ClH/c1-2-7-19(8-3-1)18-27-24-13-12-21-10-4-5-11-22(21)23(24)17-26-16-20-9-6-14-25-15-20;/h1-15,26H,16-18H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQPAPVEHBRRDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)CNCC4=CN=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B4099806.png)
![2-({ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)-6-fluorophenol](/img/structure/B4099815.png)
![N-[4-(3-{(2-furylmethyl)[(4-methylphenyl)sulfonyl]amino}-2-hydroxypropoxy)phenyl]-N-methylacetamide](/img/structure/B4099817.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B4099835.png)
![2-{1-ETHYL-5-OXO-2-SULFANYLIDENE-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL}-N-(4-FLUOROPHENYL)ACETAMIDE](/img/structure/B4099839.png)

![2,3,4,5,6-pentafluoro-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B4099851.png)
![6-(3,4-dimethoxyphenyl)-3-[(4-methoxyphenoxy)methyl]-7-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4099867.png)
![N-2-adamantyl-4-[4-(4-fluorobenzoyl)-1-piperazinyl]-3-nitrobenzamide](/img/structure/B4099869.png)
![N-[(2-ethoxyphenyl)methyl]-1-phenylethanamine;hydrochloride](/img/structure/B4099874.png)
![2-amino-4-(2,5-diethoxyphenyl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4099879.png)
![tert-butyl 2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrobromide](/img/structure/B4099885.png)
![2-[(2-hydroxyethyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4099887.png)
